molecular formula C10H8BrN3O2S B5600899 6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

Cat. No.: B5600899
M. Wt: 314.16 g/mol
InChI Key: SJWDHDATHGSGFT-UHFFFAOYSA-N
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Description

6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromophenyl group attached to a methylsulfanyl moiety, which is further connected to a triazine ring The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromobenzyl chloride and 2H-1,2,4-triazine-3,5-dione.

    Formation of the Methylsulfanyl Intermediate: The 4-bromobenzyl chloride is reacted with sodium methylthiolate to form the intermediate 4-bromobenzyl methyl sulfide.

    Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with 2H-1,2,4-triazine-3,5-dione under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-chlorophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione
  • 6-[(4-fluorophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione
  • 6-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione

Uniqueness

The uniqueness of 6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2S/c11-7-3-1-6(2-4-7)5-17-9-8(15)12-10(16)14-13-9/h1-4H,5H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWDHDATHGSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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